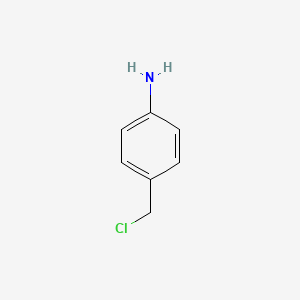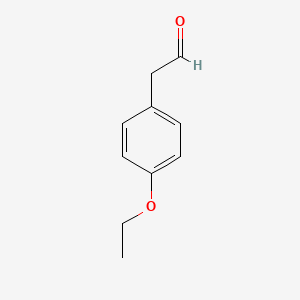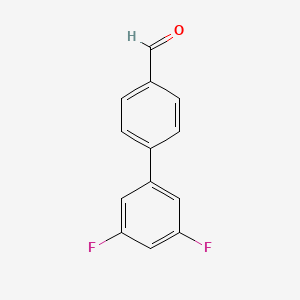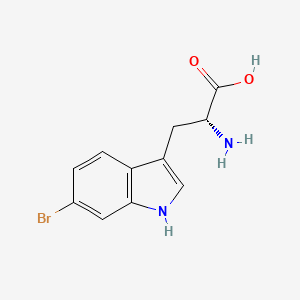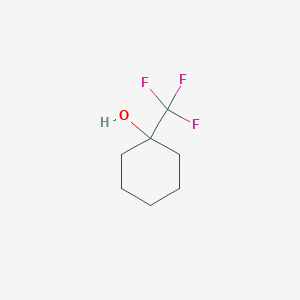
1-(Trifluoromethyl)cyclohexanol
Übersicht
Beschreibung
1-(Trifluoromethyl)cyclohexanol is a chemical compound with the molecular formula C7H11F3O and a molecular weight of 168.16 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1-(Trifluoromethyl)cyclohexanol involves several steps. The process begins with chlorotrimethylsilane in anhydrous benzonitrile, followed by the addition of bromotrifluoromethane. Hexaethylphosphorous triamide is then added to the resulting white slurry mixture. After the reaction mixture is allowed to warm gradually to room temperature, it turns clear yellow .Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)cyclohexanol is influenced by the trifluoromethyl group. This group causes the classic chair conformation of cyclohexane to flatten somewhat due to its bulk .Chemical Reactions Analysis
The trifluoromethyl group plays a significant role in the chemical reactions of 1-(Trifluoromethyl)cyclohexanol. This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Catalysis
1-(Trifluoromethyl)cyclohexanol is involved in various synthesis processes. For example, it can be a product of reactions involving bromotrifluoromethane and (trifluoromethyl)trimethylsilane. Such processes are important in the field of organic synthesis, particularly in the development of specialized chemicals and intermediates used in various industries (Ramaiah, Krishnamurti, & Prakash, 2003).
2. Industrial Applications
Cyclohexanol, a related compound, is a significant chemical intermediate in various industrial applications. For instance, ZSM-5, a catalyst used in the industry to produce cyclohexanol through hydration of cyclohexene, highlights the industrial relevance of these compounds. The development of high-performance catalysts like TS-1, which demonstrates Brønsted acidity, is crucial in these processes (Yao, Huang, Lin, & Liu, 2020).
3. Velocimetry and Flow Studies
Cyclohexanol has been used in studies involving molecular tagging velocimetry. Such applications are crucial in fluid dynamics research to understand flow patterns, velocities, and other related phenomena. This illustrates the broader applicability of cyclohexanol and related compounds in advanced scientific research (Gendrich, Koochesfahani, & Nocera, 1997).
4. Nanotechnology and Material Science
Cyclohexanol serves as a precursor in the synthesis of multiwall carbon nanotubes (MWCNTs), which have widespread applications in nanotechnology and material science. The use of cyclohexanol in such processes underlines its importance in the development of advanced materials (Shirazi, Ahmadzadeh Tofighy, Mohammadi, & Pak, 2011).
5. Catalysis in Hydrogenation Reactions
The compound is relevant in the catalysis of hydrogenation reactions, such as the hydrogenation of phenol to cyclohexanol. This process is significant in the production of materials for industries such as polymers and plasticizers (Wei, Li, Wang, Li, & Wang, 2018).
Wirkmechanismus
Safety and Hazards
1-(Trifluoromethyl)cyclohexanol is considered hazardous. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .
Relevant Papers There are several relevant papers related to 1-(Trifluoromethyl)cyclohexanol. One paper discusses the significant role of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials . Another paper provides a detailed procedure for the synthesis of 1-(Trifluoromethyl)cyclohexanol .
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVULQQNELULBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460805 | |
| Record name | 1-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclohexanol | |
CAS RN |
80768-55-4 | |
| Record name | 1-(trifluoromethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate](/img/structure/B1600026.png)
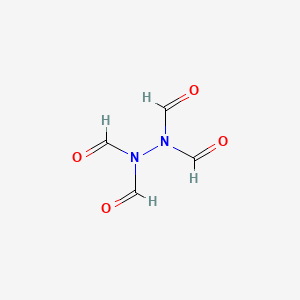
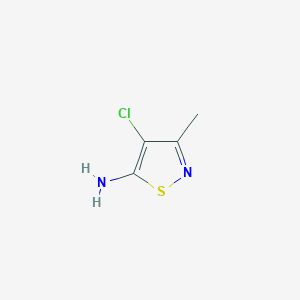
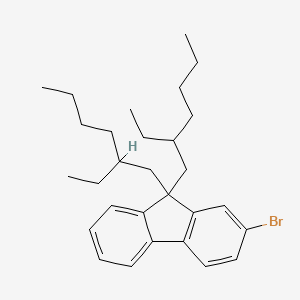
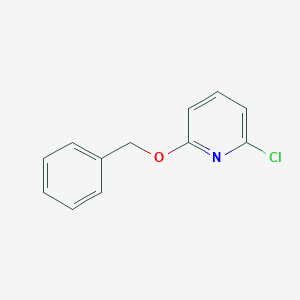
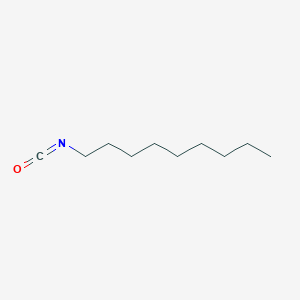
![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)
